Butylthiostannanone
Description
Butylthiostannanone is a theoretical organotin compound hypothesized to contain a thio-ketone functional group (C=S) bonded to a tin atom, with a butyl substituent. Organotin compounds, such as butyltrichlorostannane (CAS 1118-46-3), are known for their applications in catalysis, polymer stabilization, and biocidal agents . Thio-ketones, which replace oxygen with sulfur in the carbonyl group, exhibit distinct reactivity due to sulfur’s lower electronegativity and larger atomic size compared to oxygen.
Properties
Molecular Formula |
C4H10OSSn |
|---|---|
Molecular Weight |
224.90 g/mol |
IUPAC Name |
butylsulfanyl(oxo)stannane |
InChI |
InChI=1S/C4H10S.O.Sn.H/c1-2-3-4-5;;;/h5H,2-4H2,1H3;;;/q;;+1;/p-1 |
InChI Key |
ITZRKYIPJONZBX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS[SnH]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of stannane, butylmercaptooxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organotin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives.
Scientific Research Applications
Chemistry: Stannane, butylmercaptooxo- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of other organotin compounds .
Biology: In biological research, stannane, butylmercaptooxo- is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, stannane, butylmercaptooxo- is used as a catalyst in various chemical reactions, including polymerization and condensation reactions. It is also employed in the production of coatings and adhesives .
Mechanism of Action
The mechanism of action of stannane, butylmercaptooxo- involves its interaction with biological molecules, particularly those containing sulfur. The tin atom in the compound has a high affinity for sulfur, which allows it to form strong bonds with sulfur-containing molecules. This interaction can disrupt the normal function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
*this compound is a theoretical compound; data inferred from analogues.
Comparative Analysis
Reactivity and Stability
- This compound vs. Butyltrichlorostannane: Butyltrichlorostannane (Sn(C₄H₉)Cl₃) is a stable organotin halide used in industrial catalysis. The tin-chlorine bonds confer high Lewis acidity, enabling catalytic activity in esterification and transesterification reactions .
- This compound vs. 2-Butanone: 2-Butanone (C₃H₆CO) is a volatile ketone with high solubility in organic solvents. Its carbonyl group participates in nucleophilic additions and condensations . The substitution of oxygen with sulfur in this compound would decrease polarity, likely reducing solubility in polar solvents while enhancing stability toward oxidation.
Physical Properties
Table 2: Physical Properties of Selected Compounds
*Estimates based on organotin and thioketone analogues.
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